A Comprehensive Technical Guide on the Structure of Acetylsalicylic Anhydride
A Comprehensive Technical Guide on the Structure of Acetylsalicylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the chemical structure, properties, and synthesis of acetylsalicylic anhydride (B1165640). Acetylsalicylic anhydride, also known as aspirin (B1665792) anhydride, is a derivative of acetylsalicylic acid (aspirin) formed by the dehydration of two acetylsalicylic acid molecules.[1] It serves as a key intermediate in organic synthesis and is relevant in pharmaceutical research, particularly as an impurity of Acetylsalicylic Acid.[1][2]
Chemical Identity and Structure
Acetylsalicylic anhydride is chemically designated as (2-acetyloxybenzoyl) 2-acetyloxybenzoate.[3] Its structure consists of two acetylsalicylate moieties linked by an anhydride functional group.
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IUPAC Name: (2-acetyloxybenzoyl) 2-acetyloxybenzoate[3]
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SMILES: CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OC(=O)C[3]
The molecule's core is the anhydride linkage (-C(O)OC(O)-) connecting two phenyl rings. Each phenyl ring is substituted with an acetate (B1210297) group (-OCOCH₃) at the ortho position relative to the anhydride connection.
Caption: 2D structure of Acetylsalicylic Anhydride.
Physicochemical and Spectroscopic Data
The quantitative properties of acetylsalicylic anhydride are summarized below. This data is critical for its identification, purification, and application in various chemical processes.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 342.30 g/mol | [2][4][5] |
| Appearance | White to Off-White Solid | [1][5] |
| Melting Point | 80-85 °C | [4][5][6] |
| Boiling Point | 511.2 ± 35.0 °C (Predicted) | [4][6] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4][6] |
| Solubility | Limited in water; moderately soluble in organic solvents such as Chloroform (slightly) and Ethyl Acetate (slightly). |[1][6] |
Table 2: Spectroscopic Data
| Technique | Data (Solvent: CDCl₃) | Reference(s) |
|---|---|---|
| ¹H NMR | δ (ppm): 8.08 (d, 2H, J=7.9 Hz), 7.70 (t, 2H, J=7.8 Hz), 7.40 (t, 2H, J=7.7 Hz), 7.19 (d, 2H, J=8.1 Hz), 2.31 (s, 6H) | [6] |
| ¹³C NMR | δ (ppm): 169.42, 159.29, 151.83, 135.54, 132.24, 126.29, 124.42, 121.69, 20.89 | [6] |
| IR | ν_max (cm⁻¹): 1789 (C=O, anhydride), 1728 (C=O, ester), 1603 (C=C, aromatic) |[6] |
Experimental Protocols
The synthesis of acetylsalicylic anhydride is typically achieved through the dehydration of acetylsalicylic acid. The following protocol is based on a method using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.
Protocol: Synthesis of Acetylsalicylic Anhydride via DCC Coupling
This protocol describes the conversion of acetylsalicylic acid to its anhydride form.
Materials:
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Acetylsalicylic acid
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Dicyclohexylcarbodiimide (DCC)
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Ethyl acetate
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Solvent for dissolution (e.g., anhydrous dichloromethane)
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Glass filter funnel
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Rotary evaporator
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Apparatus for storage at -20°C
Procedure:
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Dissolution: Dissolve acetylsalicylic acid in a suitable anhydrous solvent, such as dichloromethane, in a round-bottom flask.
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Coupling Agent Addition: Add dicyclohexylcarbodiimide (DCC) to the solution. DCC acts as a dehydrating agent, facilitating the formation of the anhydride bond between two molecules of acetylsalicylic acid.
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Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Filtration: Upon completion, a precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form. Filter the suspension through a glass filter to remove the DCU.[6]
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Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator. This will yield the crude product as a thick oil.[6]
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Solidification and Storage: Store the resulting oil at -20°C to induce solidification. The final product is 2-(acetyloxy)benzoic anhydride.[6]
Safety Precautions:
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Handle dicyclohexylcarbodiimide with care as it is a potent allergen and sensitizer.
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All procedures should be performed in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Caption: Workflow for the synthesis of Acetylsalicylic Anhydride.
References
- 1. CAS 1466-82-6: Acetylsalicylic anhydride | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Acetylsalicylic anhydride | C18H14O7 | CID 15110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetylsalicylic anhydride | CAS#:1466-82-6 | Chemsrc [chemsrc.com]
- 5. usbio.net [usbio.net]
- 6. ACETYLSALICYLIC ANHYDRIDE | 1466-82-6 [chemicalbook.com]
